3-(4-Fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one belongs to the class of indeno[1,2-c]pyridazin-5-ones, heterocyclic compounds known for their biological activity, particularly as inhibitors of monoamine oxidase (MAO) [, ]. This specific derivative has been primarily investigated for its potential as a selective inhibitor of the MAO-B isoform [].
While the exact mechanism of action for 3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one hasn't been detailed in the provided abstracts, its classification as a potential MAO-B inhibitor suggests a likely mechanism. MAO-B is an enzyme involved in the breakdown of neurotransmitters like dopamine. Inhibition of MAO-B typically involves the compound binding to the enzyme's active site, preventing the breakdown of these neurotransmitters and thereby increasing their levels in the brain []. Further research is needed to elucidate the precise binding interactions and confirm the selectivity profile of this compound.
3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound characterized by a complex molecular structure that integrates an indeno[1,2-c]pyridazin core. This compound belongs to the class of indenopyridazinones, which are known for their diverse biological activities, including potential applications in medicinal chemistry. The presence of a fluorine atom at the para position of the phenyl ring may influence the electronic properties and biological activity of this compound compared to its non-fluorinated analogs .
The compound is classified under the CAS number 147508-60-9 and has a molecular formula of C17H9FN2O. It has a molecular weight of approximately 276.27 g/mol. The structure consists of a fused indeno and pyridazine ring system, which contributes to its unique chemical properties and potential applications in various scientific fields .
The synthesis of 3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves multi-step organic reactions, often starting from readily available indole derivatives or other related compounds. Specific synthetic pathways may include:
While detailed synthetic protocols specific to this compound are not widely published, general methods used for synthesizing similar indenopyridazinones suggest that careful control of reaction conditions (temperature, solvent choice, and reaction time) is critical for achieving high yields and purity .
The molecular structure of 3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one can be represented as follows:
3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one may participate in various chemical reactions typical of heterocyclic compounds:
Understanding the reactivity patterns of this compound is essential for predicting its behavior in biological systems and synthetic applications. Reaction conditions such as temperature, solvent polarity, and catalysts can significantly affect outcomes .
Relevant data about boiling points, melting points, or specific heat capacities are often determined through experimental methods rather than theoretical predictions due to variability in synthesis routes .
3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one has potential applications in:
Indeno[1,2-c]pyridazinone derivatives represent a specialized class of nitrogen-containing heterocycles that emerged in the late 20th century as synthetically accessible scaffolds with drug-like properties. The fusion of an indanone system with a pyridazinone ring creates a planar, conjugated structure amenable to diverse functionalization. Early exploration focused on cardiovascular applications, with researchers at Bristol-Myers Squibb demonstrating in the 1980s that 6-aryl-4,5-dihydro-3(2H)-pyridazinones exhibited significant inotropic and vasodilatory activities [2]. This work established the pyridazinone core as a privileged structure in medicinal chemistry.
The subsequent decade witnessed strategic ring fusion to enhance target affinity and metabolic stability. Indeno-fused derivatives like 3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one entered research pipelines as rigid analogs of bioactive dihydropyridazinones, eliminating metabolic liabilities associated with the reducible 4,5-bond while maintaining the essential hydrogen-bonding motifs. By the early 2000s, these compounds were investigated across multiple therapeutic areas, leveraging their capacity for:
Table 1: Evolution of Indeno-Pyridazinone Derivatives in Drug Discovery
Decade | Therapeutic Focus | Structural Innovations | Key Advancements |
---|---|---|---|
1980s | Cardiovascular Agents | Dihydropyridazinones | Discovery of inotropic/vasodilatory activities |
1990s | Multi-Target Scaffolds | Ring fusion (indeno, benzofused derivatives) | Enhanced metabolic stability & target affinity |
2000s-Present | Kinase Inhibitors & Antimicrobials | Halogenation (F, Cl, Br), imidazole appendages | Targeted designs (e.g., p38 MAPK inhibition) [8] |
The 5H-indeno[1,2-c]pyridazin-5-one scaffold exhibits distinctive physicochemical and spatial properties that underpin its biological relevance:
Planar Polycyclic Framework: The indenopyridazinone system adopts a near-planar conformation due to sp²-hybridization throughout the tricyclic system. This flat topography facilitates intercalation into biological targets like kinase ATP pockets or DNA minor grooves, as demonstrated in molecular modeling studies of analogs [6]. The carbonyl group at position 5 and adjacent pyridazine nitrogen atoms create an electron-deficient region amenable to π-stacking interactions with aromatic residues in binding sites.
Hydrogen-Bonding Capability: The pyridazinone ring provides two hydrogen-bond acceptors (N2 and carbonyl oxygen) with a topological separation (~2.7 Å between acceptors) complementary to common biological recognition motifs. This feature is critical for target engagement, as evidenced by structure-activity relationship (SAR) studies showing >100-fold activity loss when N2 is alkylated [2].
Extended π-Conjugation: The fused system delocalizes electrons across all three rings, creating a chromophore with characteristic UV absorption (λₘₐₓ ~320-350 nm) useful for analytical detection. This conjugation also influences dipole moments (calculated μ = 5.2-6.8 D), enhancing aqueous solubility despite high hydrophobicity [4].
Computational analysis of the core scaffold reveals:
The strategic incorporation of fluorine atoms, particularly at the para position of the phenyl ring in 3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one, exploits several well-established fluorine effects:
Fluorine-arene interactions with proximal aromatic amino acids
Improved Pharmacokinetic Properties:
pKa Modulation: The electron-withdrawing effect lowers the pKa of proximal functional groups, influencing ionization state under physiological conditions.
Bioisosteric Relationships: The 4-fluorophenyl moiety serves as:
Table 2: Comparative Properties of Fluorinated vs Non-Fluorinated Indenopyridazinones
Property | 3-(4-Fluorophenyl) Derivative | 3-Phenyl Derivative | Biological Consequence |
---|---|---|---|
logP (Calculated) | 3.2 ± 0.3 | 2.7 ± 0.3 | Enhanced passive diffusion |
Aqueous Solubility | 5 g/L @ pH 5.7 [4] | 8 g/L @ pH 5.7 | Maintained formulation feasibility |
Metabolic Stability | t₁/₂ > 120 min (human microsomes) | t₁/₂ ~45 min | Reduced clearance, improved exposure |
Melting Point | 215°C [4] | 195°C | Improved crystallinity & solid-state stability |
The 4-fluorophenyl configuration specifically avoids ortho-effects that might distort planarity while maintaining the optimal dipole vector for target engagement. This substitution pattern represents an evolution from early brominated analogs (e.g., 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one [5]), where fluorine provides superior electronic effects without isotopic complications.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9